molecular formula C8H8ClNO B13015465 1-(6-Chloro-4-methylpyridin-3-YL)ethanone

1-(6-Chloro-4-methylpyridin-3-YL)ethanone

Cat. No.: B13015465
M. Wt: 169.61 g/mol
InChI Key: YBGODKVPOQNZOA-UHFFFAOYSA-N
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Description

1-(6-Chloro-4-methylpyridin-3-YL)ethanone is a chemical compound with the molecular formula C8H8ClNO It is a derivative of pyridine, characterized by the presence of a chloro and a methyl group on the pyridine ring, and an ethanone group attached to the third position of the ring

Preparation Methods

The synthesis of 1-(6-Chloro-4-methylpyridin-3-YL)ethanone can be achieved through several synthetic routes. One common method involves the chlorination of 4-methylpyridine followed by the Friedel-Crafts acylation reaction with acetyl chloride. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(6-Chloro-4-methylpyridin-3-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane (DCM) or ethanol, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(6-Chloro-4-methylpyridin-3-YL)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-4-methylpyridin-3-YL)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are subject to ongoing research to elucidate the detailed mechanisms.

Comparison with Similar Compounds

1-(6-Chloro-4-methylpyridin-3-YL)ethanone can be compared with other similar compounds, such as:

    1-(4-Methylpyridin-3-YL)ethanone: Lacks the chloro group, which may result in different reactivity and biological activity.

    1-(6-Chloro-3-pyridyl)ethanone: Similar structure but without the methyl group, affecting its chemical properties and applications.

    1-(6-Chloro-4-methylpyridin-2-YL)ethanone: Positional isomer with the ethanone group attached to a different position on the pyridine ring, leading to variations in reactivity and use.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Biological Activity

1-(6-Chloro-4-methylpyridin-3-YL)ethanone is an organic compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

This compound features a pyridine ring with a chloro and a methyl group, along with an ethanone functional group. Its molecular formula is C_10H_10ClN_O, and it possesses a molecular weight of 169.61 g/mol. The unique arrangement of substituents on the pyridine ring significantly influences its chemical reactivity and biological properties.

Antimicrobial Activity

Research has indicated that this compound demonstrates notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The mechanism of action is thought to involve the inhibition of specific enzymes or metabolic pathways critical for bacterial survival.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus64 µg/mL
Escherichia coli128 µg/mL
Pseudomonas aeruginosa256 µg/mL

Anticancer Potential

The anticancer effects of this compound have also been explored, with studies indicating its ability to induce apoptosis in cancer cell lines. The compound appears to interfere with cellular signaling pathways that regulate cell growth and survival.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of this compound on various cancer cell lines, the following results were observed:

  • Cell Line: HeLa (cervical cancer)
    • IC50: 30 µM
  • Cell Line: MCF-7 (breast cancer)
    • IC50: 25 µM
  • Cell Line: A549 (lung cancer)
    • IC50: 35 µM

These findings suggest that the compound exhibits selective toxicity towards cancer cells while having a relatively low impact on normal cells, making it a candidate for further development as an anticancer agent.

The biological activity of this compound may be attributed to its ability to bind to specific biological targets, such as enzymes or receptors involved in metabolic pathways. This binding can lead to inhibition or modulation of these pathways, resulting in antimicrobial or anticancer effects.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-(6-chloro-4-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H8ClNO/c1-5-3-8(9)10-4-7(5)6(2)11/h3-4H,1-2H3

InChI Key

YBGODKVPOQNZOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)C)Cl

Origin of Product

United States

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